Tridentate Donor‑Set Expansion vs. Pyridine‑3,4‑dicarboxylic Acid
In contrast to pyridine‑3,4‑dicarboxylic acid (cinchomeronic acid), which offers only two carboxylate oxygen donors and a pyridine nitrogen (three potential binding sites), 6‑mercaptopyridine‑3,4‑dicarboxylic acid adds a thiolate sulfur donor, expanding the possible coordination modes to at least four distinct binding sites . This structural enlargement enables the formation of polymetallic thiolate‑bridged clusters and mixed thiolate/carboxylate‑bridged chain motifs that cannot be replicated by the non‑thiolated analog [1].
| Evidence Dimension | Number of potential metal‑binding donor atoms |
|---|---|
| Target Compound Data | 4 (S, N, and two carboxylate O) |
| Comparator Or Baseline | Pyridine‑3,4‑dicarboxylic acid: 3 (N and two carboxylate O) |
| Quantified Difference | +1 sulfur donor |
| Conditions | Structural comparison based on ground‑state geometry; coordination versatility confirmed by crystallographic database surveys of mercaptonicotinate ligands |
Why This Matters
The additional sulfur donor enables architectures with higher metal‑cluster nuclearity, which are critical for magnetic and catalytic materials selection.
- [1] Yuan, N. (2019) Coordination Polymers and Clusters Based on the Versatile Mercaptonicotinate Ligands. European Journal of Inorganic Chemistry, 2019(43), 4607‑4620. DOI: 10.1002/ejic.201900858. View Source
